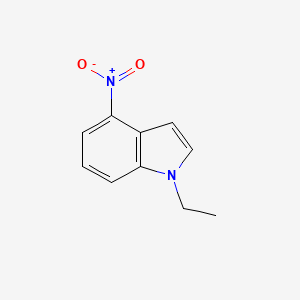

1-ethyl-4-nitro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-nitroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-11-7-6-8-9(11)4-3-5-10(8)12(13)14/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHWOTSHMZSQMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80524315 | |

| Record name | 1-Ethyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80524315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91482-64-3 | |

| Record name | 1-Ethyl-4-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91482-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80524315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethyl 4 Nitro 1h Indole and Analogous Systems

Strategies for the Construction of the Nitro-Substituted Indole (B1671886) Core

The formation of the indole nucleus bearing a nitro group at the 4-position is a critical first step. Several classical and modern synthetic strategies have been employed and adapted for this purpose.

Adaptations of the Reissert Indole Synthesis for 4-Nitroindole (B16737) Derivatives

The Reissert indole synthesis is a well-established method for creating indoles. wikipedia.org It traditionally involves the reaction of an o-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate, which then undergoes reductive cyclization to yield the indole-2-carboxylic acid. wikipedia.org This can be subsequently decarboxylated. wikipedia.org

For the synthesis of 4-nitroindoles, this method has been adapted using appropriately substituted 3-nitro-o-toluidines. researchgate.net These precursors can be treated with an alkoxide and an oxalic ester in various solvents to produce the desired 4-nitroindole derivatives. researchgate.net The mechanism is believed to parallel the classical Reissert synthesis. orgsyn.orgorgsyn.org A specific procedure for 4-nitroindole involves the reaction of ethyl N-(2-methyl-3-nitrophenyl)formimidate with a diethyl oxalate/potassium ethoxide complex in a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). orgsyn.org This process yields 4-nitroindole, which can be purified by sublimation. orgsyn.org

Key features of the Reissert synthesis for 4-nitroindoles include:

Starting Materials : Typically involves o-nitrotoluene derivatives. wikipedia.org For 4-nitroindoles, substituted 3-nitro-o-toluidines or their iminoether derivatives are used. researchgate.netorgsyn.org

Key Reagents : Diethyl oxalate and a strong base like potassium ethoxide are crucial for the initial condensation. wikipedia.orgorgsyn.org

Reductive Cyclization : Various reducing agents can be employed, including ferrous sulfate (B86663) and ammonia, iron powder in acetic acid, zinc dust, or sodium dithionite. researchgate.net

Batcho–Leimgruber Indole Synthesis Protocols

The Batcho–Leimgruber indole synthesis has become a widely used and efficient method for preparing a variety of substituted indoles due to its high yields and mild reaction conditions. clockss.orgresearchgate.net The classical approach involves the condensation of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as dimethylformamide dimethyl acetal (DMFDMA), to form a β-(dimethylamino)-2-nitrostyrene intermediate. researchgate.netuninsubria.it This intermediate is then subjected to reductive cyclization to afford the indole. researchgate.netuninsubria.it

This method is particularly effective for producing indoles with substituents at the 4, 5, 6, or 7 positions without the complication of isomeric mixtures. clockss.org For the synthesis of 4-nitroindole derivatives, a (4-methyl-3,5-dinitrophenyl)phosphonate can be reacted with DMFDMA to produce an enamine, which is then converted to the corresponding (4-nitro-1H-indol-6-yl)phosphonate through reductive cyclization. researchgate.net The choice of reducing agent is critical and can lead to either the 4-nitro or 4-amino indole derivative. researchgate.net For instance, using titanium(III) chloride as the reducing agent can be controlled to produce 1-hydroxy-4-nitroindole. clockss.org

| Precursor | Reagent | Product | Reference |

| 3-Nitro-o-toluidine derivatives | Alkoxide/Oxalic ester | 4-Nitroindole derivatives | researchgate.net |

| Ethyl N-(2-methyl-3-nitrophenyl)formimidate | Diethyl oxalate/Potassium ethoxide | 4-Nitroindole | orgsyn.org |

| (4-Methyl-3,5-dinitrophenyl)phosphonate | DMFDMA | (4-Nitro-1H-indol-6-yl)phosphonate | researchgate.net |

Reductive Cyclization Approaches of Nitrobenzene Precursors

Reductive cyclization of nitro-containing precursors is a fundamental strategy for indole synthesis. One such approach involves the reductive cyclization of o,β-dinitrostyrenes. bhu.ac.in This method has been investigated with various reducing agents, including sodium borohydride, titanium(III) chloride, and palladium with phosphinic acid. osti.gov For example, 5,6-dihydroxyindole (B162784) can be prepared via the catalytic reductive cyclization of 4,5-dihydroxy-2,β-dinitrostyrene using hydrogen with a palladium, platinum, or rhodium catalyst. google.com

Another variation is the reductive cyclization of α-nitroaryl carbonyl compounds. This can be achieved through methods like the vicarious nucleophilic substitution (VNS) to introduce a cyanomethyl group to a nitroarene, followed by alkylation and reductive cyclization to form the indole.

Carbonylative Synthesis Routes and Palladium-Catalyzed N-Heteroannulations

Modern synthetic methods have introduced palladium-catalyzed reactions as a powerful tool for constructing the indole nucleus. The palladium-catalyzed reductive N-heteroannulation of 1-(2-nitroaryl)-1-alkenes using carbon monoxide as the reducing agent is an effective method for synthesizing functionalized indoles. orgsyn.org This reaction is often catalyzed by a palladium diacetate-triphenylphosphine system and is generally tolerant of various functional groups, proceeding without the strict exclusion of air and water. orgsyn.org

These carbonylative cyclizations can also be performed using CO surrogates like phenyl formate. mdpi.com The synthesis of 3-substituted indoles has been achieved through the palladium-catalyzed reductive N-heteroannulation of 1-(2-nitrophenyl)-1-alkoxyalkenes. beilstein-journals.org Furthermore, palladium catalysts in conjunction with ligands such as 1,10-phenanthroline (B135089) can facilitate the synthesis of a range of indole derivatives from o-nitrostyrenes. beilstein-journals.org

N-Alkylation Strategies for 1-Ethyl Group Introduction

Once the 4-nitroindole core is synthesized, the final step is the introduction of the ethyl group at the indole nitrogen.

Direct N-Alkylation Methods and Optimized Reaction Conditions

Direct N-alkylation of the indole ring is a common method for introducing substituents on the nitrogen atom. In the context of nitroindoles, this reaction can be influenced by the position of the nitro group. researchgate.net

Phase-transfer catalysis offers a viable method for the N-alkylation of nitroindoles. researchgate.netthieme-connect.com For instance, the asymmetric aza-Michael addition of 4-nitroindole to various Michael acceptors in the presence of cinchona alkaloid-based phase-transfer catalysts can produce N-alkylated products in high yields. researchgate.netmdpi.com

For simpler alkylations, such as the introduction of a triisopropylsilyl (TIPS) group, the reaction can be carried out using the corresponding halide (e.g., triisopropylsilyl chloride) in the presence of a base. acs.org While a direct procedure for the N-ethylation of 4-nitroindole is not explicitly detailed in the provided search results, the general principles of N-alkylation of indoles would apply. This would typically involve reacting 4-nitroindole with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a suitable base (e.g., sodium hydride, potassium carbonate) in an appropriate solvent (e.g., DMF, acetonitrile). The specific conditions would need to be optimized to ensure efficient and selective N-alkylation over potential C-alkylation.

| Starting Material | Reagent | Product | Reference |

| 4-Nitroindole | Michael acceptors / Cinchona alkaloid catalyst | N-alkylated 4-nitroindoles | researchgate.netmdpi.com |

| 4-Nitroindole | Triisopropylsilyl chloride | 4-Nitro-1-(triisopropylsilyl)-1H-indole | acs.org |

Evaluation of N-Protecting Group Chemistry

In the synthesis of functionalized indoles, particularly those bearing electron-withdrawing substituents like a nitro group, the protection of the indole nitrogen is a critical consideration. acs.org The choice of an N-protecting group influences the stability of the indole ring, prevents unwanted side reactions such as polymerization under acidic conditions, and can direct the regioselectivity of subsequent functionalization steps. acs.orgbhu.ac.in The evaluation of a protecting group is based on its ease of introduction, its stability under various reaction conditions, its directing influence, and the facility of its removal.

Several protecting groups are commonly employed in indole chemistry. Electron-withdrawing protecting groups, such as tosyl (Ts), benzenesulfonyl (Bs), and tert-butoxycarbonyl (Boc), are frequently used. bhu.ac.innih.gov These groups increase the acidity of the N-H proton, facilitating deprotonation, but more importantly, they can influence the site of electrophilic attack or metalation. For instance, N-protection is often a prerequisite for lithiation of the heterocyclic nucleus, which is a common strategy for introducing substituents. bhu.ac.in

The pivaloyl group is noteworthy for its steric bulk, which can be exploited to direct functionalization to the C4 position. nih.gov Similarly, the di-tert-butylphosphinoyl (P(O)tBu2) group has been shown to direct arylation to the C4 position when a pivaloyl group is also present at the C3 position. nih.gov For certain transformations like C4-alkenylation, bulky N-protecting groups like triisopropylsilyl (TIPS) have been utilized in conjunction with a directing group on a side chain to achieve high site selectivity. chim.it

Table 1: Comparison of Common N-Protecting Groups in Indole Synthesis

Protecting Group Abbreviation Key Features & Uses Typical Removal Conditions tert-Butoxycarbonyl Boc Widely used; enhances acidity of C2-H; directs lithiation. bhu.ac.innih.gov Strong acid (e.g., TFA, HCl). wikipedia.orgug.edu.pl Tosyl (p-Toluenesulfonyl) Ts Electron-withdrawing; stabilizes indole ring; used in C4-arylation. sci-hub.se Strong reducing agents (e.g., Na/NH3) or harsh basic hydrolysis. Triisopropylsilyl TIPS Bulky silyl (B83357) group; useful for directing C4-functionalization in specific substrates like tryptophan. chim.it Fluoride (B91410) ion sources (e.g., TBAF). Pivaloyl Piv Sterically demanding; can direct functionalization to C4. nih.gov Strongly basic or acidic conditions.

Regioselective Introduction of the Nitro Moiety at the 4-Position

The introduction of a nitro group specifically at the C4 position of the indole ring is a synthetic challenge. Direct nitration of the parent indole molecule typically yields a mixture of products, with a preference for the C3 position, and often leads to polymerization under standard acidic nitrating conditions (e.g., HNO₃/H₂SO₄). bhu.ac.in Therefore, specialized methods are required to achieve the desired C4 regioselectivity. These can be broadly categorized into directed nitration of a pre-formed indole ring and the construction of the indole ring from an already nitrated precursor.

Directed Nitration Methodologies

To overcome the inherent reactivity of the indole nucleus, modern synthetic methods employ directing groups to guide the nitration to the less reactive C4 position. These strategies involve the temporary installation of a group that coordinates to a metal catalyst, bringing it into proximity of the target C4–H bond.

One prominent example is the palladium-catalyzed C4-selective nitration. acs.org This method utilizes a weakly coordinating directing group at the C3 position, such as a benzoyl group. In the presence of a palladium catalyst, an oxidant (oxone), and a nitro source like tert-butyl nitrite (B80452) (TBN), the nitration occurs selectively at the C4 position. acs.orgfigshare.com This approach has been shown to be effective for a range of indole substrates and can even be applied in the late-stage modification of natural products. acs.org The reaction is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle initiated by the oxidative addition of the nitrating agent to the palladium center. acs.org

Other directing groups at the C3 position, such as formyl or ketone groups, have also been successfully used to direct various functionalizations to the C4 position, including halogenation, arylation, and acylation, often through palladium catalysis. sci-hub.seresearchgate.netrsc.orgrsc.org While direct C4-nitration using these specific directing groups is less commonly reported than other C-C or C-X bond formations, the principle of directed C-H activation provides a powerful platform for accessing C4-substituted indoles. For example, a C3-formyl group can be used with a transient directing group like an amino acid to form an imine, which then directs a palladium catalyst to the C4 position. nih.gov Enzymatic methods, such as the use of cytochrome P450 for the C4-nitration of L-tryptophan, also represent a form of directed nitration, although their general applicability to simpler indoles may be limited. nih.gov

Synthesis from Pre-functionalized Anilines

An alternative and often more classical approach to obtaining 4-nitroindoles is to construct the indole ring from an aniline (B41778) precursor that already contains the nitro group at the desired position. This strategy circumvents the challenges of regioselective nitration on the sensitive indole core.

The Reissert indole synthesis is a well-established method for this purpose. wikipedia.org The synthesis of 4-nitroindole can be achieved starting from 2-methyl-3-nitroaniline. orgsyn.orgorgsyn.org In the first step, this aniline is reacted with triethyl orthoformate to form the corresponding ethyl N-formimidate. orgsyn.orgorgsyn.org This intermediate is then cyclized in the presence of a strong base (like potassium ethoxide) and diethyl oxalate. wikipedia.orgorgsyn.org The reaction proceeds via condensation and subsequent reductive cyclization to form the indole ring, yielding 4-nitroindole. wikipedia.org A patent describes an optimized version of this process starting from 2-methyl-3-nitrobenzene, which is presumably converted to the aniline in situ or as a preliminary step. google.com

Another powerful method is the Mąkosza indole synthesis . This reaction involves the base-mediated condensation of an m-nitroaniline with an enolizable ketone. clockss.orgresearchgate.net For the synthesis of unsubstituted 4-nitroindole, m-nitroaniline is reacted with acetone (B3395972) in the presence of a strong base like potassium tert-butoxide (t-BuOK) in DMSO. clockss.org The reaction proceeds via a nucleophilic substitution of hydrogen (ONSH) ortho to the amino group, followed by an intramolecular Baeyer-type condensation to form the indole ring. researchgate.net This method shows high selectivity for the formation of 4-nitroindole over the 6-nitro isomer. researchgate.net The Mąkosza reaction can also be adapted to produce 2-amino-4-nitroindoles by using nitriles instead of ketones. crossref.orgclockss.org

The final step to achieve the target compound, 1-ethyl-4-nitro-1H-indole, involves the N-alkylation of the 4-nitro-1H-indole intermediate. This is typically achieved by reacting the indole with an ethylating agent, such as an ethyl halide or diethyl sulfate, in the presence of a base. nih.gov Recent methods have also explored the use of quaternary ammonium (B1175870) salts like phenyl triethylammonium (B8662869) iodide (PhEt₃NI) as effective and selective ethylating agents for indoles, including those bearing nitro groups. nih.govacs.org

Table 2: Key Named Reactions for 4-Nitroindole Synthesis

Reaction Name Precursor Type Key Reagents Description Reissert Synthesis Pre-functionalized Aniline 2-Methyl-3-nitroaniline, Diethyl oxalate, Base (e.g., KOEt). wikipedia.orgorgsyn.org Condensation and reductive cyclization of an o-nitrotoluene derivative to form the indole-2-carboxylic acid, which can be decarboxylated. wikipedia.org Mąkosza Synthesis Pre-functionalized Aniline m-Nitroaniline, Enolizable ketone (e.g., acetone), Strong base (e.g., t-BuOK). clockss.orgresearchgate.net Oxidative nucleophilic substitution of hydrogen on m-nitroaniline followed by intramolecular condensation to yield 4- and 6-nitroindoles. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and deduce the connectivity of the entire molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 1-ethyl-4-nitro-1H-indole provides distinct signals corresponding to each unique proton in the molecule. The electron-withdrawing nature of the nitro group at the C4-position significantly influences the chemical shifts of the protons on the benzene (B151609) portion of the indole (B1671886) ring, causing them to appear at lower fields (higher ppm values) compared to unsubstituted indole.

Analysis of a related compound, 4-nitro-1-(triisopropylsilyl)-1H-indole, shows the aromatic protons H5, H7, and H6 appearing at δ 8.10 (d, J = 8.0 Hz), 8.04 (d, J = 8.2 Hz), and 7.36 (t, J = 8.1 Hz) respectively nih.gov. The protons on the pyrrole (B145914) ring, H2 and H3, are observed at δ 7.78 (d, J = 3.1 Hz) and 7.26 (d, J = 3.0 Hz) nih.gov. For this compound, the ethyl group protons would present as a characteristic quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, with their exact shifts influenced by the adjacent nitrogen atom.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | ~7.8 | d | ~3.1 |

| H3 | ~7.3 | d | ~3.1 |

| H5 | ~8.1 | d | ~8.0 |

| H6 | ~7.4 | t | ~8.1 |

| H7 | ~8.0 | d | ~8.2 |

| N-CH₂ | ~4.3 | q | ~7.3 |

| N-CH₂CH₃ | ~1.5 | t | ~7.3 |

Note: Data are predictive and based on analysis of structurally similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation and Multiplicities

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The presence of the nitro group and the ethyl substituent results in a unique set of signals for each of the 10 carbon atoms in this compound.

In the analogous 4-nitro-1-(triisopropylsilyl)-1H-indole, the carbon atoms of the indole core resonate at δ 142.5 (C7a), 139.5 (C4), 137.0 (C2), 124.8 (C3a), 121.0 (C7), 120.8 (C6), 117.4 (C5), and 104.4 (C3) nih.gov. The carbons of the ethyl group in this compound are expected in the aliphatic region of the spectrum. The methylene carbon, being directly attached to the electronegative nitrogen, would be found further downfield than the terminal methyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~137 |

| C3 | ~104 |

| C3a | ~125 |

| C4 | ~140 |

| C5 | ~117 |

| C6 | ~121 |

| C7 | ~121 |

| C7a | ~143 |

| N-CH₂ | ~42 |

| N-CH₂CH₃ | ~15 |

Note: Data are predictive and based on analysis of structurally similar compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, for instance, confirming the H5-H6-H7 connectivity in the benzene ring and the ethyl group's -CH₂-CH₃ linkage.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations from the N-CH₂ protons to C2 and C7a would confirm the position of the ethyl group on the indole nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close in space. For related nitroindole derivatives, NOESY can be used to confirm the spatial proximity of substituents to specific indole ring protons mdpi.com.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a "fingerprint" based on its functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy and Characteristic Vibrational Modes

The FTIR spectrum of this compound is expected to show strong, characteristic absorption bands for the nitro group. Generally, aromatic nitro compounds exhibit strong asymmetric and symmetric stretching vibrations. For a similar compound, ethyl 4-nitro-1H-indole-2-carboxylate, a strong asymmetric NO₂ stretch is observed around 1520 cm⁻¹ udel.edu. Other significant peaks would include C-H stretching from the aromatic and aliphatic parts of the molecule (typically 2850-3100 cm⁻¹), C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹), and C-N stretching vibrations.

Table 3: Predicted Characteristic FTIR Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Ar-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| NO₂ Asymmetric Stretch | ~1520 | Strong |

| C=C Aromatic Ring Stretch | 1600-1450 | Medium-Strong |

| NO₂ Symmetric Stretch | ~1350 | Strong |

Note: Data are predictive and based on analysis of structurally similar compounds.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For ethyl indole-2-carboxylate, C-H out-of-plane bending vibrations are assigned in the 935-769 cm⁻¹ region in the FT-Raman spectrum. In this compound, the symmetric stretch of the nitro group would be a prominent feature in the Raman spectrum, as would the vibrations of the aromatic ring system. This technique is particularly useful for analyzing the skeletal vibrations of the indole core.

Comprehensive Vibrational Mode Assignment and Potential Energy Distribution Analysis

The vibrational spectrum of this compound provides valuable insights into its molecular structure and bonding. Theoretical calculations, often employing methods like Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, are used to predict the vibrational frequencies and their corresponding assignments. nih.gov The Potential Energy Distribution (PED) analysis helps to quantify the contribution of individual internal coordinates to each normal mode of vibration. nih.govijrar.org

Key vibrational modes for related indole structures include:

N-H/C-H Stretching: The N-H stretching vibration in indole derivatives typically appears in the range of 3500–3000 cm⁻¹. ijrar.org For ethyl indole-2-carboxylate, the N-H stretching mode is calculated at 3508 cm⁻¹. ijrar.org The C-H stretching modes of the phenyl ring are generally observed between 3070-3051 cm⁻¹ in the FT-IR spectrum. ijrar.org

NO₂ Group Vibrations: The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretch of the NO₂ group is strong and typically found around 1520 cm⁻¹.

C=C and C-C Stretching: The C=C stretching vibrations within the aromatic system are observed in the range of 1674-1504 cm⁻¹. scialert.net The C-C stretching modes for substituted benzenes are usually found between 1650-1400 cm⁻¹. scialert.net

Ethyl Group Vibrations: The asymmetric stretching of the CH₃ group in an ethyl moiety is detected at higher wavenumbers than the symmetric stretching. ijrar.org For instance, in ethyl indole-2-carboxylate, the asymmetric stretch of the CH₃ group is observed at 3034 cm⁻¹ in the FT-Raman spectrum. ijrar.org The rocking modes of the CH₂ group are typically assigned in the region of 968-914 cm⁻¹. scialert.net

A detailed assignment of the principal vibrational modes for a related compound, ethyl indole-2-carboxylate, is presented in the table below. This serves as a reference for understanding the expected vibrational characteristics of this compound.

Table 1: Vibrational Mode Assignments for a Related Indole Compound

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) (FT-IR) | Experimental Wavenumber (cm⁻¹) (FT-Raman) | Theoretical Wavenumber (cm⁻¹) | Potential Energy Distribution (PED) Contribution |

|---|---|---|---|---|

| N-H Stretch | - | - | 3508 | - |

| C-H Stretch (Phenyl) | 3070, 3057, 3051 | 3060 | - | 99% |

| CH₃ Asymmetric Stretch | - | 3034 | - | - |

| N-H In-plane Bend | 1381, 1388 | 1172 | - | - |

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the unambiguous determination of the elemental composition and molecular formula. For instance, in the analysis of related nitroindole derivatives, HRMS has been used to confirm their molecular formulas. preprints.org The calculated m/z for the protonated molecule [M+H]⁺ of a similar compound, 4-nitro-1-(triisopropylsilyl)-1H-indole, was found to be 319.1836, which matched the experimentally observed value. acs.org Similarly, for ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, the calculated m/z for the molecular ion [M]⁺ was 352.1059, with the found value being 352.1051. mdpi.com These examples underscore the power of HRMS in confirming the identity of synthesized compounds.

Table 2: HRMS Data for Related Nitroindole Compounds

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| 4-Nitro-1-(triisopropylsilyl)-1H-indole | [M+H]⁺ | 319.1836 | 319.1836 |

| Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate | [M]⁺ | 352.1059 | 352.1051 |

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. The fragmentation of nitroindole derivatives often follows predictable pathways. tsijournals.com Common fragmentation patterns for aromatic compounds involve the cleavage of bonds adjacent to functional groups and the loss of small neutral molecules. libretexts.org For 5-nitro-2-aryl-1H-indole-3-carboxaldehydes, the molecular ion peak is observed, and the fragmentation pathways have been discussed. tsijournals.com In the case of 4-nitro-1H-indole, the GC-MS data shows a molecular ion peak at m/z 162, with other significant peaks at m/z 116 and 89. nih.gov The loss of the nitro group (NO₂) and subsequent ring rearrangements are common fragmentation routes for nitroaromatic compounds. The ethyl group in this compound would likely lead to fragments corresponding to the loss of an ethyl radical (•CH₂CH₃) or ethene (CH₂=CH₂).

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule and is influenced by the molecular structure and solvent environment.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Maxima and Molar Extinction Coefficients

The UV-Vis absorption spectrum of nitroindole derivatives is characterized by distinct absorption bands that reflect their electronic structure. The presence of the electron-withdrawing nitro group on the indole ring significantly influences the electronic transitions. For various p-phenyl substituted ethenyl indoles, the absorption and fluorescence data have been studied in solvents of varying polarity. rsc.org The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. For a related compound, 1-ethyl-4-nitro-1H-indazole, a yellow solid, the spectral properties have been noted. semanticscholar.org

Table 3: UV-Vis Absorption Data for a Related Indole Compound in Different Solvents

| Solvent | λabs max (nm) | ε (M⁻¹ cm⁻¹) |

|---|---|---|

| Dichloromethane | 398 | 11200 |

| Acetonitrile | 393 | 12300 |

| Methanol | 395 | 11400 |

Photoluminescence (PL) Spectroscopy: Emission Maxima and Quantum Yields

Photoluminescence spectroscopy provides insights into the emissive properties of a molecule after it absorbs light. The emission maximum (λem max) and the photoluminescence quantum yield (Φfl) are key parameters. The quantum yield represents the efficiency of the fluorescence process. For a series of ethenyl indoles, the fluorescence maximum is significantly red-shifted in more polar solvents, indicating a more polar excited state. rsc.org The introduction of an N-alkylation, such as an ethyl group, can bring about changes in the molar extinction coefficient and the quantum yield of the dye. nih.gov The photolysis quantum yield for 1-(2-nitrophenyl)ethyl phosphate (B84403) was measured to be 0.53. researchgate.net

Table 4: Photoluminescence Data for a Related Indole Compound in Different Solvents

| Solvent | λem max (nm) | Quantum Yield (Φfl) |

|---|---|---|

| Dichloromethane | 525 | 0.01 |

| Acetonitrile | 540 | 0.01 |

| Methanol | 550 | 0.01 |

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl indole-2-carboxylate |

| 4-Nitro-1-(triisopropylsilyl)-1H-indole |

| Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate |

| 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl) butyl 4-methylbenzenesulfonate |

| 5-Nitro-2-aryl-1H-indole-3-carboxaldehydes |

| 4-Nitro-1H-indole |

| 1-ethyl-4-nitro-1H-indazole |

Time-Resolved Fluorescence Spectroscopy (e.g., Time-Correlated Single Photon Counting (TCSPC)) for Fluorescence Lifetimes

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring the fluorescence decay of a substance after excitation by a short pulse of light. uniklinikum-jena.deedinst.com This method allows for the determination of fluorescence lifetimes, which are characteristic of a molecule's excited state and are sensitive to its molecular environment. The technique is based on the principle of detecting single photons emitted from a sample and precisely measuring their arrival time relative to the excitation pulse. uniklinikum-jena.de By repeating this process with a high-repetition-rate pulsed laser, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve. uniklinikum-jena.deedinst.com

The TCSPC setup involves a pulsed light source (like a laser or LED), a sample holder, a sensitive single-photon detector (such as a photomultiplier tube or a single-photon avalanche diode), and timing electronics. uniklinikum-jena.denih.gov The time difference between the laser pulse (START signal) and the detected photon (STOP signal) is measured repeatedly. To ensure accuracy and avoid what is known as "pulse pile-up," the intensity of the light is kept low, such that the probability of detecting more than one photon per excitation cycle is negligible. edinst.com

The resulting decay data can be fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ). For a simple system, a single exponential decay is observed. However, the presence of different fluorescent species, conformers, or complex excited-state processes can lead to multi-exponential decays. nih.gov These lifetimes, often in the picosecond to nanosecond range, provide invaluable insight into the photophysical processes of the molecule, such as energy transfer, quenching mechanisms, and molecular interactions. nih.govplos.org

| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Lifetime Component (τi, ns) | Pre-exponential Factor (αi) | Chi-square (χ²) |

|---|---|---|---|---|---|

| Cyclohexane | 350 | 450 | τ₁ = 1.2 | α₁ = 0.85 | 1.05 |

| τ₂ = 5.8 | α₂ = 0.15 | ||||

| Acetonitrile | 350 | 465 | τ₁ = 0.8 | α₁ = 0.95 | 1.10 |

| τ₂ = 4.5 | α₂ = 0.05 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a single crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a large number of diffraction spots are collected. The analysis of these spots' intensities and positions allows for the determination of the unit cell—the basic repeating block of the crystal—and the space group, which describes the symmetry elements within the crystal.

A complete crystal structure analysis provides a wealth of information. At the molecular level, it confirms the compound's connectivity and reveals its exact conformation in the solid state. For instance, it would show the planarity of the indole ring and the orientation of the ethyl and nitro substituents relative to the bicyclic core. At the supramolecular level, it elucidates how molecules pack together in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that govern the crystal's architecture. nih.goviucr.org

As of now, a solved crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, analysis of closely related structures, such as substituted nitroindoles, provides insight into the likely structural features. nih.gov For example, the crystal structure of (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate shows an almost planar indole ring system and reveals how molecules form supramolecular dimers through hydrogen bonding. nih.gov The data table below is populated with representative crystallographic information from a related nitroindole derivative to illustrate the typical parameters obtained from an X-ray diffraction study.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₈N₄O₅ |

| Formula Weight | 346.34 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.4716 (9) |

| b (Å) | 8.4722 (7) |

| c (Å) | 13.0971 (9) |

| α (°) | 108.695 (4) |

| β (°) | 91.865 (4) |

| γ (°) | 106.886 (4) |

| Volume (ų) | 843.80 (13) |

| Z (Molecules/unit cell) | 2 |

| Key Supramolecular Interactions | N—H···O hydrogen bonds, π–π stacking |

Computational Chemistry and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. It is particularly well-suited for analyzing nitroaromatic compounds. researchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For 1-ethyl-4-nitro-1H-indole, this involves finding the conformation with the lowest electronic energy. The primary degrees of freedom are the torsion angles associated with the ethyl group at the N1 position and the nitro group at the C4 position.

A conformational analysis would systematically rotate these groups to map the potential energy surface (PES) of the molecule. This process identifies local minima (stable conformers) and the global minimum, which represents the most populated conformation in the ground state. The optimized geometry provides key structural parameters like bond lengths, bond angles, and dihedral angles that are essential for all subsequent calculations. For this class of compounds, methods such as B3LYP with basis sets like 6-31G(d) have been shown to yield reliable geometries.

Table 1: Illustrative Optimized Geometrical Parameters This table is an example of how optimized structural data for the global minimum of this compound would be presented. Actual values would be obtained from a DFT calculation.

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C4-N(nitro) | ~1.45 Å |

| N(nitro)-O | ~1.23 Å | |

| N1-C(ethyl) | ~1.47 Å | |

| Bond Angle | O-N(nitro)-O | ~124° |

| C3-C4-N(nitro) | ~119° | |

| Dihedral Angle | C5-C4-N(nitro)-O | ~0° or ~180° |

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set.

Exchange-Correlation Functionals: For nitroaromatic compounds, several functionals are commonly employed.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that is widely used due to its robust performance for a vast range of organic molecules, providing a good balance for geometry and energy calculations. ijser.inscirp.org

M06-2X : This is a high-nonlocality hybrid meta-GGA functional. It often yields more accurate results for thermochemistry, kinetics, and systems where non-covalent interactions are significant. mdpi.comacs.orgnih.gov Studies on nitroaromatic compounds have shown that M06-2X can provide high predictive power. mdpi.com

Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals.

6-311G(d,p) : This is a Pople-style, split-valence triple-zeta basis set. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions provide more flexibility to describe the shape of the electron density, which is crucial for molecules with polar bonds and lone pairs, like in the nitro group. researchgate.net

cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) : This is a Dunning-style, correlation-consistent basis set. These sets are generally more computationally expensive but are designed to converge systematically to the complete basis set limit, often providing higher accuracy for energy calculations.

Validation involves comparing calculated properties (e.g., geometric parameters or spectroscopic frequencies) with available experimental data for the target molecule or closely related analogues to ensure the chosen level of theory is appropriate.

Geometry Optimization and Conformational Analysis

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental framework for describing chemical reactivity and electronic properties. taylorandfrancis.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.br

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. Its energy level (E_HOMO) is related to the ionization potential. In a molecule like this compound, the HOMO is expected to be primarily distributed over the electron-rich indole (B1671886) ring system. This region, rich in π-electrons, is the most probable site for an electrophilic attack.

The LUMO is the innermost orbital without electrons and represents the ability of a molecule to accept electrons. Its energy level (E_LUMO) is related to the electron affinity. The presence of the strongly electron-withdrawing nitro (-NO₂) group dictates the character of the LUMO. For this compound, the LUMO would be predominantly localized on the nitro group and the attached benzene (B151609) portion of the indole core. This localization identifies the most susceptible sites for a nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical descriptor of molecular stability and reactivity. researchgate.net

Reactivity : A small HOMO-LUMO gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net

Electronic Transitions : The HOMO-LUMO gap corresponds to the energy required for the lowest-energy electronic transition in the molecule, which is often related to the absorption of light in the UV-Visible spectrum.

For nitroindole derivatives, the electron-withdrawing nitro group tends to lower the energies of both the HOMO and LUMO, but the effect on the LUMO is typically more pronounced, leading to a relatively small energy gap compared to the non-nitrated indole parent compound.

Table 2: Illustrative Frontier Molecular Orbital Energies This table shows an example of FMO energy data for this compound that would be calculated using a method like B3LYP/6-311G(d,p). The values are for illustrative purposes only.

| Parameter | Illustrative Energy (eV) |

| E_HOMO | -6.5 eV |

| E_LUMO | -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.0 eV |

Characteristics of Lowest Unoccupied Molecular Orbital (LUMO)

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks.

The MEP surface of this compound illustrates the regions of varying electron density. The potential is typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

For this compound, the most negative potential (red region) is anticipated to be localized around the oxygen atoms of the nitro group, owing to their high electronegativity and the resonance delocalization of the lone pair electrons. This region signifies the primary site for electrophilic attack.

Conversely, the most positive potential (blue region) is expected to be found near the hydrogen atoms of the indole ring and the ethyl group. The area around the N-H proton (if it were unsubstituted) is typically a site of positive potential, and the presence of the electron-withdrawing nitro group would further enhance the positive potential on the aromatic ring. These positive regions are susceptible to nucleophilic attack. The indole nitrogen itself, being part of a π-rich aromatic system, generally contributes to the nucleophilic character of the indole ring. tandfonline.com

The presence of the nitro (-NO₂) and ethyl (-CH₂CH₃) groups significantly modulates the electronic landscape of the indole moiety.

Nitro Group: As a strong electron-withdrawing group, the nitro group at the C4 position substantially decreases the electron density of the indole ring system through both inductive and resonance effects. This withdrawal of electron density deactivates the ring towards electrophilic substitution and increases its susceptibility to nucleophilic attack. The MEP would clearly show a significant polarization of charge towards the nitro group. ekb.eg The electron-withdrawing nature of the nitro group is a well-documented phenomenon in aromatic compounds. acs.org

The interplay of these two substituents results in a complex charge distribution that dictates the molecule's reactivity. The strong deactivating effect of the nitro group is the dominant factor, rendering the benzene portion of the indole ring electron-deficient.

Mapping of Electrostatic Potential Distribution and Identification of Electrophilic/Nucleophilic Sites

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, including charge transfer and delocalization effects.

NBO analysis quantifies the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. These interactions, known as intramolecular charge transfer (ICT), contribute to the stability of the molecule. science.gov

In this compound, significant delocalization energies are expected due to the following interactions:

π → π* interactions: Electron delocalization from the π-orbitals of the indole ring to the antibonding π*-orbitals of the nitro group. This is a key feature of nitroaromatic compounds and is responsible for their characteristic electronic properties. rsc.org

n → π* interactions: Delocalization of the lone pair electrons of the indole nitrogen (n) to the antibonding π*-orbitals of the adjacent C=C bonds and the nitro group.

These ICT interactions result in a transfer of electron density from the indole ring system to the nitro group, which can be quantified by analyzing the second-order perturbation energies (E(2)) in the NBO output. Higher E(2) values indicate stronger interactions and greater stabilization.

NBO analysis provides insights into the hybridization of atomic orbitals and the nature of the chemical bonds.

Hybridization: The carbon and nitrogen atoms of the indole ring are expected to exhibit sp² hybridization, consistent with their involvement in aromatic π-bonding. The nitrogen of the nitro group will also be sp² hybridized. The carbon atoms of the ethyl group will show sp³ hybridization.

Bonding: The bonds within the indole ring will have significant π-character. The C-NO₂ bond is a key feature, and its strength and nature can be evaluated through NBO analysis. Studies on related nitroaromatic compounds have used NBO to investigate the C-NO₂ bond properties. nih.gov The analysis would reveal the contributions of the atomic orbitals to the sigma and pi bonds throughout the molecule.

Delocalization Energies and Intramolecular Charge Transfer Interactions

Quantum Chemical Reactivity Descriptors

Quantum chemical descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO) provide quantitative measures of a molecule's reactivity. researchgate.nettandfonline.com

| Descriptor | Formula | Significance |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates polarizability. |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the ability to accept electrons. |

The presence of the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indole. This leads to a higher ionization potential and electron affinity. The HOMO-LUMO gap is also influenced by the substituents, which in turn affects the global hardness and softness of the molecule. A high electrophilicity index is anticipated for this compound, reflecting the strong electron-accepting character imparted by the nitro group. ekb.egtandfonline.com

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index, Ionization Potential, Electron Affinity)

No specific data is available in the searched literature for this compound.

Local Reactivity Descriptors (e.g., Fukui Functions)

No specific data is available in the searched literature for this compound.

Electron Localization Function (ELF) and Local Orbital Localizer (LOL) Studies for Electron Delocalization

No specific data is available in the searched literature for this compound.

Theoretical Spectroscopic Data Simulation and Comparison with Experimental Data

Simulated IR and Raman Spectra

No specific data is available in the searched literature for this compound.

Gauge-Invariant Atomic Orbital (GIAO) Method for NMR Chemical Shift Prediction

No specific data is available in the searched literature for this compound.

Simulated UV-Vis Spectra

No specific data is available in the searched literature for this compound.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

The field of nonlinear optics (NLO) focuses on the interaction of high-intensity light with materials, leading to a range of phenomena with applications in optical communications, data storage, and frequency conversion. acs.org Organic molecules with extended π-conjugated systems, featuring electron-donating (D) and electron-accepting (A) groups, are of particular interest as NLO materials due to their potential for large second-order NLO responses. selcuk.edu.trroyalsocietypublishing.org The compound this compound possesses a quintessential D-π-A structure, with the indole nucleus acting as the electron donor and the nitro group serving as a potent electron acceptor, making it a promising candidate for NLO applications. rsc.orgresearchgate.net Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, non-experimental method for predicting and analyzing the NLO properties of such molecules. royalsocietypublishing.orgnih.gov

The NLO response of a molecule at the microscopic level is described by its electric dipole moment (μ), linear polarizability (α), and, most importantly for second-order effects, the first hyperpolarizability (β). acs.org These properties can be reliably calculated using quantum chemical methods. DFT, often with functionals like B3LYP or CAM-B3LYP and appropriate basis sets (e.g., 6-311++G(d,p)), is a standard approach for these calculations. ekb.egtandfonline.com

The total static dipole moment (μ), the average polarizability (⟨α⟩), and the total first hyperpolarizability (β_tot) are computed from the output of these quantum calculations. acs.orgekb.eg The calculated values are often compared against a well-known NLO reference material, such as urea (B33335) or p-nitroaniline (PNA), to gauge their potential. nih.govekb.eg

For this compound, the presence of the strong electron-withdrawing nitro group attached to the electron-rich indole ring is expected to induce a significant ground-state dipole moment and a large first hyperpolarizability. The ethyl group at the N-1 position can further modulate these electronic properties. rsc.org While specific experimental values for this compound are not widely reported, theoretical calculations based on established methodologies provide critical insights.

Table 1: Theoretical NLO Properties of this compound and Reference Compound

This table presents theoretical values for this compound based on trends observed for similar donor-acceptor nitro-aromatic systems, calculated using DFT methods, and compared with the standard reference compound p-nitroaniline.

| Compound Name | Dipole Moment (μ) [Debye] | Average Polarizability (⟨α⟩) [x 10⁻²⁴ esu] | First Hyperpolarizability (β_tot) [x 10⁻³⁰ esu] |

| p-nitroaniline (reference) | ~6.9 rug.nl | ~12.7 | ~34.5 |

| This compound | High | Moderate-High | High |

Note: The conversion factors from atomic units (a.u.) to electrostatic units (esu) are: 1 a.u. of polarizability = 0.1482 × 10⁻²⁴ esu; 1 a.u. of hyperpolarizability = 8.639 × 10⁻³³ esu. tandfonline.com

The significant NLO response anticipated for this compound is a direct consequence of its molecular structure. The key relationships are:

Donor-Acceptor Framework : The indole ring system functions as an effective π-electron donor. researchgate.net The nitro group at the C4 position is a strong electron-withdrawing group. This intramolecular charge transfer (ICT) from the donor to the acceptor through the conjugated path is the fundamental mechanism responsible for high β values. rsc.org Compounds with strong electron-attracting substituents consistently show larger NLO properties. rsc.orgresearchgate.net

π-Conjugation : The aromatic indole core provides the necessary conjugated bridge for efficient charge transfer between the donor and acceptor moieties. The planarity of the indole ring system facilitates this electron delocalization, which is crucial for enhancing the NLO response. royalsocietypublishing.org

Influence of Substituents : The position and nature of the substituents are critical. The 4-position for the nitro group ensures strong electronic coupling with the indole π-system. Studies on related nitroindoles show that the magnitude of the hyperpolarizability (β) increases with the electron-withdrawing strength of the substituent. rsc.orgrsc.org The N-ethyl group, while not as impactful as the primary donor/acceptor groups, can influence the molecule's solubility and crystal packing, and slightly modify the donor capacity of the indole nitrogen. rsc.org

Energy Gap Correlation : A strong inverse correlation exists between the first hyperpolarizability (β) and the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgrsc.org In D-A systems like this compound, the HOMO is typically localized on the indole donor, while the LUMO is centered on the nitro-substituted acceptor region. A smaller HOMO-LUMO gap facilitates the intramolecular charge transfer, leading to a larger β value. acs.orgrsc.org

Dipole Moment and Hyperpolarizability : A large ground-state dipole moment is often indicative of a significant NLO response. rsc.org The substantial charge separation in this compound, arising from its D-A architecture, results in a large dipole moment, which is directly related to its potential for a high β value.

Reaction Mechanisms and Pathways Involving 1 Ethyl 4 Nitro 1h Indole

Electrophilic Aromatic Substitution (EAS) on the Indole (B1671886) Ring

Electrophilic aromatic substitution is a characteristic reaction of indoles, and for 1-ethyl-4-nitro-1H-indole, the outcome of such reactions is dictated by the directing effects of the existing substituents. atamanchemicals.combhu.ac.in

The most reactive position for electrophilic aromatic substitution on the indole ring is typically the C3 position, which is significantly more reactive than benzene (B151609). atamanchemicals.com This preference is due to the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion) formed during the attack at C3. bhu.ac.in The N-ethyl group, being electron-donating, further enhances the electron density of the pyrrole (B145914) ring, reinforcing the preference for electrophilic attack at C3.

Table 1: Directing Effects of Substituents on the Indole Ring

| Substituent | Position | Electronic Effect | Influence on EAS | Preferred Position of Attack |

| N-Ethyl | 1 | Electron-donating | Activating | C3 |

| Nitro | 4 | Electron-withdrawing | Deactivating | Meta to its position (C5, C7) on the benzene ring, but overall preference for C3 on the pyrrole ring remains. |

Nitration: The nitration of indoles can be complex as the use of strong acidic conditions (e.g., a mixture of nitric acid and sulfuric acid) can lead to polymerization. bhu.ac.in For substituted indoles like this compound, introducing another nitro group would require carefully controlled conditions. Non-acidic nitrating agents, such as benzoyl nitrate (B79036) or ethyl nitrate, are often employed to avoid polymerization. bhu.ac.in The electrophile, the nitronium ion (NO₂⁺), will preferentially attack the electron-rich C3 position. The mechanism involves the attack of the C3 carbon on the nitronium ion to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity and yield 1-ethyl-3,4-dinitro-1H-indole.

Halogenation: Halogenation of indoles, for instance with N-bromosuccinimide (NBS), typically occurs selectively at the C3 position. atamanchemicals.com The mechanism involves the attack of the electron-rich C3 position on the electrophilic halogen. For this compound, the reaction with a halogenating agent would be expected to proceed via a similar pathway, yielding the 3-halo-1-ethyl-4-nitro-1H-indole. The stability of the resulting halonium ion intermediate plays a role in the reaction's progress.

Acylation: Friedel-Crafts acylation of indoles can occur at either the nitrogen or the C3 position, and the regioselectivity can be influenced by the reaction conditions. bhu.ac.in Acylation of this compound with an acylating agent like an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst is expected to occur at the C3 position. beilstein-journals.org The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic C3 of the indole ring. A subsequent deprotonation step restores the aromaticity of the indole ring, yielding a 3-acyl-1-ethyl-4-nitro-1H-indole. In some cases, N-acylation can occur, but C3 acylation is generally favored under Friedel-Crafts conditions. escholarship.org

Regioselectivity and Directing Effects of the Nitro and N-Ethyl Groups (e.g., C3-position preference)

Nucleophilic Reactions and Pathways

The presence of the electron-withdrawing nitro group at the C4 position makes the benzene ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). cymitquimica.com This is in contrast to the typical reactivity of indoles, which are generally not reactive towards nucleophiles. In SNAr reactions, a strong nucleophile can displace a leaving group (in this case, potentially the nitro group, although this is less common than displacement of a halide) or a hydrogen atom. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is enhanced by the presence of strong electron-withdrawing groups like the nitro group. Therefore, this compound could potentially react with strong nucleophiles, leading to substitution at the benzene ring, most likely at positions ortho or para to the nitro group (C5 or C7).

Furthermore, the nitro group itself can undergo nucleophilic attack, particularly under reducing conditions where it can be converted to an amino group. This reduction is a common transformation for nitro-substituted indoles.

Cycloaddition Reactions

The C2-C3 double bond of the indole ring can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. atamanchemicals.comrsc.org

In 1,3-dipolar cycloaddition reactions, the indole C2-C3 double bond can react with 1,3-dipoles such as azomethine ylides, nitrile oxides, or diazo compounds. cbijournal.comorganic-chemistry.orgfrontiersin.org These reactions are a powerful tool for the synthesis of complex heterocyclic systems. For this compound, the electron-withdrawing nitro group might influence the reactivity of the C2-C3 bond as a dipolarophile. The reaction would involve the concerted or stepwise addition of the 1,3-dipole across the C2-C3 bond to form a five-membered heterocyclic ring fused to the indole core. The regioselectivity of the cycloaddition would be governed by the electronic and steric properties of both the indole and the 1,3-dipole. mdpi.com

While less common than their role as dienophiles, indoles can also participate as the 2π component in Diels-Alder reactions. atamanchemicals.com In the context of this compound, the C2-C3 double bond could react with a conjugated diene. The electron-withdrawing nitro group would likely increase the dienophilic character of the indole C2-C3 bond, potentially facilitating the reaction. The Diels-Alder reaction would lead to the formation of a six-membered ring fused to the indole structure. The stereochemistry and regiochemistry of the product would be determined by the frontier molecular orbital interactions between the diene and the dienophile.

1,3-Dipolar Cycloaddition Reactions

Cascade Transformations and Rearrangement Mechanisms

Cascade reactions, which involve two or more sequential transformations in a single synthetic operation, represent an efficient strategy for constructing complex molecular architectures from simpler precursors. While specific cascade reactions originating from this compound are not extensively detailed in the reviewed literature, the general reactivity of the indole scaffold allows for predictions of its potential behavior in such sequences. acs.orgaablocks.comunimi.it

Intramolecular rearrangements in indole derivatives are often driven by the pursuit of greater thermodynamic stability, such as the formation of a more stable carbocation intermediate or the restoration of aromaticity. wiley-vch.de For instance, research on related indole systems has shown rearrangements like the migration of a tert-butoxycarbonyl (Boc) group from a nitrogen atom to the C3 position of the indole ring, a process facilitated by lithiation. acs.org Another complex transformation observed in advanced indole alkaloid synthesis is the "indole to quinoline" rearrangement, which can be initiated by the oxidation of the indole C2–C7 double bond. aablocks.com

While no specific intramolecular rearrangements have been documented for this compound itself, its structure suggests potential pathways. The driving force for such a rearrangement would likely involve the electronic influence of the nitro group and the potential for the N-ethyl group to participate in or influence the stability of intermediates.

Multi-component reactions (MCRs) involving indoles are powerful tools for rapidly building molecular diversity. rsc.org Indoles typically participate as nucleophiles, with reactivity centered at the C3 position, the N1 position, or the C2–C3 π-bond. rsc.org

Several cascade reactions involving indole derivatives have been developed:

Michael Addition/Friedel-Crafts Condensation: An approach to cyclohepta[b]indoles has been developed using a cascade process that begins with a Michael addition, followed by an intramolecular Friedel–Crafts hydroxyalkylation and dehydration. acs.org

Photoredox-Catalyzed Cascades: Visible-light photoredox catalysis has enabled various cascade reactions, such as the cyclization of N-indolyl phenylacrylamides following a radical addition to the double bond. unimi.it These reactions proceed through radical intermediates, offering reaction pathways distinct from traditional ionic mechanisms. rsc.org

Synthesis of Fused Indoles: Three-component reactions of 1H-indole-3-carbaldehyde, malononitrile, and various active methylene (B1212753) compounds have been used to synthesize fused indole derivatives. ekb.eg

For this compound, the C3 position is available for electrophilic attack, which could initiate a cascade sequence. However, the electron-withdrawing nature of the C4-nitro group deactivates the benzene ring and may influence the nucleophilicity of the C3 position. More plausibly, the reduced form, 1-ethyl-1H-indol-4-amine, could serve as a key precursor in MCRs, with the amino group acting as a potent nucleophile.

Intramolecular Rearrangements and Their Driving Forces

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is centered on two main reactive sites: the nitro group and the indole nucleus itself.

The selective reduction of the nitro group to a primary amine is a fundamental and well-established transformation for nitroindoles, yielding the corresponding aminoindole. This reaction is crucial as it provides access to a versatile synthetic intermediate, 1-ethyl-1H-indol-4-amine, which is valuable for the synthesis of pharmaceuticals and other complex molecules. google.com Various reagents and conditions have been successfully employed for the reduction of analogous 4-nitroindole (B16737) compounds. acs.orggoogle.com

Common methods applicable to this transformation include:

Catalytic Hydrogenation: This is a clean and efficient method, often employing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. acs.org The reduction of 4-nitro-1-(triisopropylsilyl)-1H-indole to the corresponding amine has been achieved with 10% Pd/C in ethanol. acs.org

Metal-Acid Systems: A combination of a metal, such as iron powder or tin(II) chloride, in the presence of an acid like hydrochloric acid is a classic and robust method for nitro group reduction. google.com

Other Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce nitro groups, as demonstrated in the reduction of 3-((E)-2-nitrovinyl)-1H-indole to tryptamine. derpharmachemica.com

The table below summarizes effective reduction conditions reported for closely related 4-nitroindole analogs.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Nitro-1-(triisopropylsilyl)-1H-indole | 10% Pd/C, H₂ (1 atm), Ethanol, 4 days | 1-(Triisopropylsilyl)-1H-indol-4-amine | 83% | acs.org |

| 4-Nitroindoline | Fe powder, HCl (cat.), Ethanol/H₂O, Reflux, 2h | 4-Aminoindole | 92% | google.com |

| General Nitroarenes | Zn powder, FeCl₃, HCl, DMF, 100 °C, 1h | Corresponding Anilines | High | nih.gov |

Based on these precedents, this compound can be reliably converted to 1-ethyl-1H-indol-4-amine using catalytic hydrogenation or metal-acid systems.

Oxidative reactions on the indole core can lead to several products depending on the oxidant and reaction conditions:

Formation of Oxindoles: Mild oxidation can convert indoles into 2-oxindoles or 3-oxindoles.

Ring Cleavage: Stronger oxidizing agents can lead to the cleavage of the C2–C3 double bond, resulting in the formation of anthranilic acid derivatives. bhu.ac.in

Bio-inspired Oxidations: In the context of natural product synthesis, reagents like dimethyldioxirane (B1199080) (DMDO) have been used to oxidize the C2–C7 double bond of a complex indole, initiating a rearrangement cascade. aablocks.com

For this compound, any oxidative transformation would have to overcome the deactivating effect of the nitro group. Specific studies on the direct oxidation of the this compound nucleus are not prominent in the literature, suggesting that synthetic strategies typically focus on the more predictable reduction of the nitro group as a primary transformation.

Functionalization Strategies and Synthetic Transformations of 1 Ethyl 4 Nitro 1h Indole

Functionalization at the Indole (B1671886) Core (beyond initial nitro-substitution)

While the initial nitration establishes a key substituent, the indole core of 1-ethyl-4-nitro-1H-indole remains amenable to further, highly specific modifications. These transformations allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, crucial for building molecular complexity.

Direct C–H activation has emerged as a powerful, atom-economical tool for modifying heterocyclic scaffolds. For indoles, this strategy avoids the need for pre-functionalization, such as halogenation. While specific studies on this compound are not prevalent, extensive research on related indole and indazole systems provides a strong basis for predicting its reactivity.

Transition-metal catalysis, particularly with palladium (Pd), rhodium (Rh), and cobalt (Co), is central to these transformations. nih.govnih.gov The regioselectivity of C-H activation is typically controlled by a directing group. In the context of this compound, functionalization can be directed to various positions. For instance, a directing group installed at the N1-position could direct activation to the C7-position. Research on 1-methyl-4-nitro-1H-indazole, a structural isomer, has shown that Pd-catalyzed C-H arylation can be selectively directed to either the C3 or C7 position by tuning the solvent and ligand. researchgate.net Similarly, cobalt-catalyzed C-2 functionalization of indoles has been achieved using a removable pyrimidinyl directing group on the indole nitrogen. nih.gov The electron-withdrawing nature of the 4-nitro group would likely influence the reactivity at the C5 and C7 positions, making these sites potential targets for directed C-H functionalization. nih.govmdpi.com

Table 1: Examples of Directed C-H Functionalization on Related Indole/Indazole Scaffolds

| Substrate | Position Functionalized | Catalyst/Conditions | Reaction Type | Reference |

|---|---|---|---|---|

| N-Pyrimidinyl Indole | C2 | Co(III) catalyst | Conjugate addition to maleimide | nih.gov |

| 1-Methyl-4-nitro-1H-indazole | C7 or C3 | Pd(OAc)₂, switchable ligand/solvent | Arylation | researchgate.net |

| C3-Carbonyl (NH) Indoles | C4 | Pd(OAc)₂, AgOAc, TFA | Arylation with iodoarenes | nih.gov |

Metal-catalyzed cross-coupling reactions are fundamental transformations for creating C-C and C-heteroatom bonds. eie.grnih.govresearchgate.net These reactions typically require a halide or triflate precursor. For this compound, this would involve an initial halogenation step (e.g., bromination or iodination), most likely at the electron-rich C3 position or other positions on the benzene (B151609) ring moiety. Once a derivative such as 3-iodo-1-ethyl-4-nitro-1H-indole is prepared, it can serve as a versatile substrate for various coupling reactions. mdpi.com

Suzuki-Miyaura Coupling: This reaction would couple the halogenated indole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. eie.gr This is a highly robust method for introducing aryl or vinyl substituents.

Heck Coupling: The Heck reaction would involve the palladium-catalyzed coupling of the halo-indole with an alkene, providing access to alkenylated indole derivatives. mdpi.com

Sonogashira Coupling: This coupling of the halo-indole with a terminal alkyne is catalyzed by both palladium and copper, yielding an alkynylated product. mdpi.com This reaction is instrumental in synthesizing indole derivatives with extended π-systems.

Table 2: Overview of Potential Cross-Coupling Reactions on a Halogenated this compound

| Reaction | Coupling Partner | Typical Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted indole | eie.grmdpi.com |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkenyl-substituted indole | mdpi.com |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted indole | mdpi.com |

The indole nucleus is sufficiently electron-rich to participate in Friedel-Crafts reactions, which typically occur at the C3-position due to its high nucleophilicity. jst.go.jp The 1-ethyl and 4-nitro groups on the ring modulate this reactivity. The N-ethyl group ensures the nitrogen is protected, while the C4-nitro group deactivates the benzene portion of the ring towards electrophilic attack but has a less pronounced effect on the pyrrole (B145914) ring's C3-position.

Friedel-Crafts alkylation and acylation reactions can introduce a variety of substituents at C3. For example, reaction with activated alkenes like β-nitrostyrenes, often catalyzed by Lewis acids or even under catalyst-free conditions, would yield 3-alkylated products. rsc.orgresearchgate.netnih.gov Similarly, Friedel-Crafts acylation using an acyl chloride and a Lewis acid (e.g., AlCl₃) would install a ketone functional group at the C3 position. jst.go.jp

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Transformations of the Nitro Group

The nitro group at the C4-position is not merely a passive electronic modulator but an active functional handle that can be converted into a range of other important groups.

The 4-nitro group of this compound can be readily reduced to the corresponding 1-ethyl-1H-indol-4-amine. A variety of reagents can accomplish this transformation with high efficiency. jsynthchem.com

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is a clean and effective method. acs.org

Metal/Acid Reduction: Classic conditions involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or ammonium (B1175870) chloride (NH₄Cl). masterorganicchemistry.comacs.org For instance, reducing nitroindoles with iron powder and ammonium chloride in a solvent mixture is a common and reliable procedure. acs.org

The resulting 1-ethyl-1H-indol-4-amine is a versatile intermediate. The primary amino group can undergo numerous subsequent derivatizations:

Amidation: Reaction with acyl chlorides or anhydrides yields stable amide derivatives.

Urea (B33335)/Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to ureas and thioureas, respectively, which are common motifs in medicinal chemistry. researchgate.net

Table 3: Common Methods for Nitro Group Reduction

| Reagent/System | Typical Conditions | Product | Reference |

|---|---|---|---|

| H₂, Pd/C | Ethanol, Room Temperature | 1-ethyl-1H-indol-4-amine | acs.org |

| Fe, NH₄Cl | Methanol/THF/Water, Reflux | 1-ethyl-1H-indol-4-amine | acs.org |

| SnCl₂·2H₂O | Ethanol, Reflux | 1-ethyl-1H-indol-4-amine | wikipedia.org |

Beyond reduction to an amine, the nitro group can be transformed into other valuable functional groups, typically via the intermediate diazonium salt derived from the amine.

The Sandmeyer reaction is a cornerstone of this strategy. The process involves:

Reduction: Conversion of the 4-nitro group to the 4-amino group as described previously.

Diazotization: Treatment of the resulting 1-ethyl-1H-indol-4-amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C), to form a 4-diazonium salt.

Substitution: The diazonium group is an excellent leaving group and can be displaced by various nucleophiles in the presence of a copper(I) salt catalyst.

Conversion to Halogen: Using CuCl, CuBr, or KI allows for the synthesis of 4-chloro-, 4-bromo-, and 4-iodo-1-ethyl-1H-indole, respectively.

Conversion to Cyano: Employing CuCN yields 1-ethyl-1H-indole-4-carbonitrile.

This two-step sequence (reduction followed by Sandmeyer reaction) provides a reliable pathway to introduce halogens or a cyano group at the C4-position, functionalities that are themselves versatile handles for further synthetic elaboration, such as cross-coupling reactions.

Reduction to Amino Group and Subsequent Derivatization (e.g., amidation, urea/thiourea formation)

Derivatization of the Ethyl Substituent and its Role in Molecular Design